molecular formula C7H13NO4 B1525353 N-(methoxyacetyl)-2-methylalanine CAS No. 1220037-42-2

N-(methoxyacetyl)-2-methylalanine

Cat. No.: B1525353
CAS No.: 1220037-42-2
M. Wt: 175.18 g/mol
InChI Key: AYQUPUYZPZPPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, common names, etc .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Metabolism Studies

  • Serotonin Metabolism in Rat Retina : Cardinali and Rosner (1971) studied the metabolism of serotonin in the rat retina, contributing to our understanding of neurochemical processes in the eye, potentially relevant to N-(methoxyacetyl)-2-methylalanine due to the similarities in chemical structure and biological activity (Cardinali & Rosner, 1971).

Synthesis and Drug Development

  • Synthesis of α-CF3-trifluoroalanine Derivatives : Pajkert and Röschenthaler (2010) discussed the efficient synthesis of α-CF3-trifluoroalanine derivatives, which may find application in peptide modification or as potential drug candidates. This research provides insights into the synthesis methods that could be applicable to this compound (Pajkert & Röschenthaler, 2010).

Pharmaceutical Applications

  • 3D Printing of Pharmaceuticals : Khaled et al. (2014) explored the use of 3D printing for producing pharmaceutical tablets, a technique that could potentially be applied to create dosage forms of this compound (Khaled, Burley, Alexander, & Roberts, 2014).

Molecular Biology

  • RNA Methylation : Schöller et al. (2018) studied the m6A generating METTL3–METTL14–WTAP complex, which is involved in RNA methylation. Understanding these mechanisms could be relevant for assessing the biological interactions of this compound (Schöller, Weichmann, Treiber, Ringle, Treiber, Flatley, Feederle, Bruckmann, & Meister, 2018).

Free Radical Scavenging

  • N-Acyl Dehydroalanines as Free Radical Scavengers : Buc-Calderon and Roberfroid (1988) found that N-phenylacetyl dehydroalanines, which share a similar structural motif with this compound, are effective at scavenging free radicals (Buc-Calderon & Roberfroid, 1988).

Radioprotection and Anticarcinogenic Effects

  • Radioprotection by N-Acyl Dehydroalanines : Buc-Calderon et al. (1989) discovered that N-Acyl dehydroalanines can protect against radiation toxicity and inhibit radiation carcinogenesis in mice. This research might have implications for this compound in similar contexts (Buc-Calderon, Defresne, Barvais, & Roberfroid, 1989).

Mechanism of Action

The mechanism of action of a compound, especially in a biological context, refers to how the compound interacts with its target. This could involve binding to a specific receptor, inhibiting an enzyme, etc .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and so on .

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,6(10)11)8-5(9)4-12-3/h4H2,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQUPUYZPZPPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(methoxyacetyl)-2-methylalanine
Reactant of Route 2
Reactant of Route 2
N-(methoxyacetyl)-2-methylalanine
Reactant of Route 3
Reactant of Route 3
N-(methoxyacetyl)-2-methylalanine
Reactant of Route 4
Reactant of Route 4
N-(methoxyacetyl)-2-methylalanine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(methoxyacetyl)-2-methylalanine
Reactant of Route 6
Reactant of Route 6
N-(methoxyacetyl)-2-methylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.